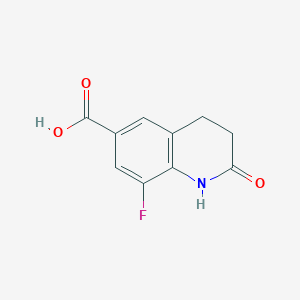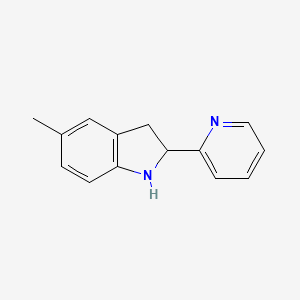![molecular formula C11H20N2O2 B11891853 N,N-Dimethyl-2-oxa-7-azaspiro[4.5]decane-3-carboxamide](/img/structure/B11891853.png)
N,N-Dimethyl-2-oxa-7-azaspiro[4.5]decane-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-2-oxa-7-azaspiro[45]decane-3-carboxamide is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its spiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-oxa-7-azaspiro[4.5]decane-3-carboxamide typically involves a multi-step process. One common method includes the diastereoselective Au/Pd relay catalytic tandem cyclization reaction. This process starts with the generation of furan-derived azadiene from enynamide, followed by a [2 + 4] cycloaddition with Pd-π-allyl dipole decarboxylated from vinyl benzoxazinanone . This method efficiently constructs the spiro[4.5]decane skeleton under mild conditions, achieving yields ranging from 31-97% .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-oxa-7-azaspiro[4.5]decane-3-carboxamide can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N,N-Dimethyl-2-oxa-7-azaspiro[4.5]decane-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme interactions and as a potential inhibitor for various biological pathways.
Industry: It is used in the development of new materials with unique properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-oxa-7-azaspiro[4.5]decane-3-carboxamide involves its interaction with specific molecular targets. The compound can act as an inhibitor by binding to active sites on enzymes, thereby blocking their activity. The pathways involved in its mechanism of action include enzyme inhibition and modulation of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-R-3,3-Dimethyl-2-azaspiro[4.5]deca-1,6,9-trien-8-ones: These compounds share a similar spirocyclic structure but differ in their functional groups and reactivity.
2-Azaspiro[4.4]nonane: This compound has a smaller spiro ring system and different chemical properties.
Uniqueness
N,N-Dimethyl-2-oxa-7-azaspiro[45]decane-3-carboxamide is unique due to its specific combination of oxygen and nitrogen atoms within the spiro ring system, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H20N2O2 |
|---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
N,N-dimethyl-2-oxa-9-azaspiro[4.5]decane-3-carboxamide |
InChI |
InChI=1S/C11H20N2O2/c1-13(2)10(14)9-6-11(8-15-9)4-3-5-12-7-11/h9,12H,3-8H2,1-2H3 |
InChI Key |
RTCDDDJKNKFGGA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1CC2(CCCNC2)CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Hydroxybenzo[b][1,8]naphthyridin-5(10H)-one](/img/structure/B11891804.png)









![5,7-dichloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11891862.png)
